3-Acetyl-2,4-dihydroxybenzaldehyde
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Overview
Description
3-Acetyl-2,4-dihydroxybenzaldehyde is an organic compound that belongs to the class of phenolic aldehydes It is characterized by the presence of both hydroxyl and aldehyde functional groups on a benzene ring, along with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4-dihydroxybenzaldehyde typically involves the selective functionalization of 2,4-dihydroxybenzaldehyde. One common method includes the acetylation of 2,4-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Acetyl-2,4-dihydroxybenzoic acid.
Reduction: 3-Acetyl-2,4-dihydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
3-Acetyl-2,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its potential as an antioxidant, antimicrobial, and enzyme inhibitor.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,4-dihydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3,4-Dihydroxybenzaldehyde: An isomer with different hydroxyl group positions, leading to different reactivity and applications.
3-Acetyl-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group in a different position, affecting its chemical properties.
Uniqueness
3-Acetyl-2,4-dihydroxybenzaldehyde is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
213916-38-2 |
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Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-acetyl-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O4/c1-5(11)8-7(12)3-2-6(4-10)9(8)13/h2-4,12-13H,1H3 |
InChI Key |
NTZDKIFORSYFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)C=O)O |
Origin of Product |
United States |
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